
Acide 2-bromo-5-carboxyphénylboronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-carboxyphenylboronic acid is an organoboron compound that features a bromine atom and a carboxyl group attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, where it serves as a versatile building block for the formation of carbon-carbon bonds .
Applications De Recherche Scientifique
2-Bromo-5-carboxyphenylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Boronic acids and their esters, including this compound, are often used in organic synthesis, particularly in suzuki–miyaura (sm) cross-coupling reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound interacts with a metal catalyst, typically palladium. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups. In transmetalation, the boronic acid group (nucleophilic) is transferred from boron to palladium .
Biochemical Pathways
In general, sm cross-coupling reactions enable the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water, undergoing hydrolysis . This could impact the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
In the context of organic synthesis, the compound’s action results in the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 2-Bromo-5-carboxyphenylboronic acid can be influenced by environmental factors. For instance, the success of SM cross-coupling reactions, in which the compound is often used, depends on mild and functional group tolerant reaction conditions . Additionally, the compound’s stability in water could be influenced by pH and temperature .
Analyse Biochimique
Biochemical Properties
2-Bromo-5-carboxyphenylboronic acid plays a significant role in biochemical reactions. It is known to participate in Suzuki–Miyaura cross-coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Bromo-5-carboxyphenylboronic acid exerts its effects through various mechanisms. In the Suzuki–Miyaura coupling reaction, it participates in transmetalation, a process where it is transferred from boron to palladium . This reaction involves the formation of new bonds and can lead to changes in gene expression .
Metabolic Pathways
2-Bromo-5-carboxyphenylboronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-carboxyphenylboronic acid typically involves the bromination of 5-carboxyphenylboronic acid. The bromination reaction can be carried out using bromine or other brominating agents such as N-bromosuccinimide under controlled conditions . The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a low level to ensure selective bromination.
Industrial Production Methods: Industrial production of 2-Bromo-5-carboxyphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-carboxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or DMSO.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Substituted phenylboronic acids.
Comparaison Avec Des Composés Similaires
3-Formylphenylboronic Acid: Used in similar coupling reactions but with different reactivity due to the formyl group.
4-Formylphenylboronic Acid: Another variant with distinct electronic properties.
5-Bromo-3-carboxyphenylboronic Acid: Similar structure but with the bromine and carboxyl groups in different positions, affecting its reactivity and applications.
Uniqueness: 2-Bromo-5-carboxyphenylboronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. Its combination of a bromine atom and a carboxyl group on the phenyl ring makes it a valuable intermediate in organic synthesis, particularly for creating complex molecules with precise functionalization .
Propriétés
IUPAC Name |
3-borono-4-bromobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJQJPLPACWWKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)O)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2403004.png)
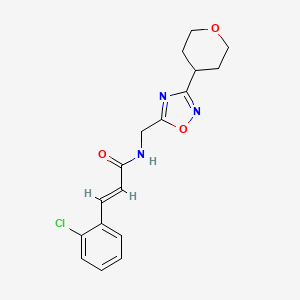
![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2403006.png)

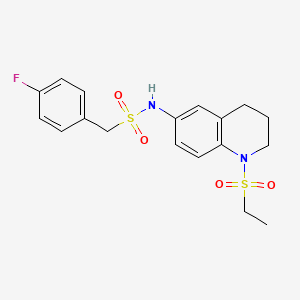
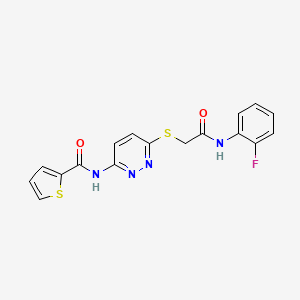
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2403013.png)
![N-[3-(N-ethylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2403015.png)
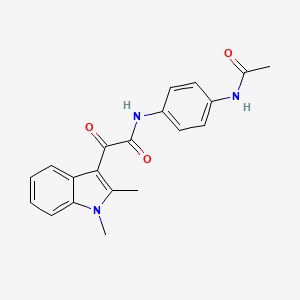
![3-ethyl-6-methyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403018.png)

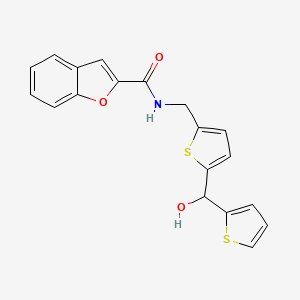
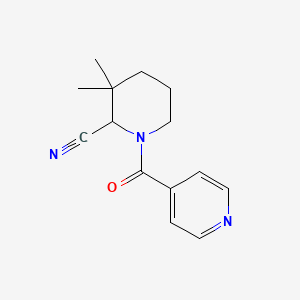
![3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2403026.png)
